2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-
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Overview
Description
4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a tetrahydroquinoxalinone core substituted with a 3-(3,4-dimethoxyphenyl)propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(3,4-dimethoxyphenyl)propanoic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Cyclization: The acid chloride is reacted with 1,2-diaminobenzene under appropriate conditions to form the tetrahydroquinoxalinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Substitution: The hydrogen atoms on the tetrahydroquinoxalinone core can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted tetrahydroquinoxalinones.
Scientific Research Applications
4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3-(3,4-Dimethoxyphenyl)propanal
Uniqueness
4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its tetrahydroquinoxalinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)propanoyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-9-7-13(11-17(16)25-2)8-10-19(23)21-12-18(22)20-14-5-3-4-6-15(14)21/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,22) |
InChI Key |
QTBOFNWVBFITRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Origin of Product |
United States |
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